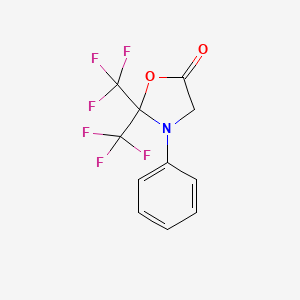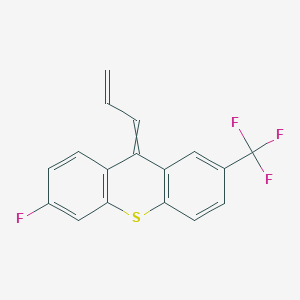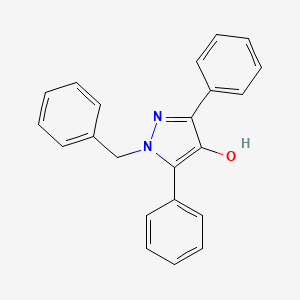
1-Benzyl-3,5-diphenyl-1H-pyrazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3,5-diphenyl-1H-pyrazol-4-ol is a heterocyclic compound belonging to the pyrazole family It is characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and a hydroxyl group at position 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-3,5-diphenyl-1H-pyrazol-4-ol can be synthesized through the reaction of (E)-1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of elemental sulfur or sodium persulfate . Another method involves the use of a hydrazone, which produces an azine as a by-product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-3,5-diphenyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and phenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Pyrazole derivatives with additional functional groups.
Reduction: Pyrazoline derivatives.
Substitution: Substituted benzyl and phenyl derivatives.
Applications De Recherche Scientifique
1-Benzyl-3,5-diphenyl-1H-pyrazol-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3,5-diphenyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and participate in proton transfer processes, which influence its biological activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3,5-Diphenyl-1H-pyrazole: Shares a similar core structure but lacks the benzyl group.
1-Benzyl-3,5-diphenyl-1H-pyrazole: Similar structure but without the hydroxyl group at position 4.
Uniqueness: 1-Benzyl-3,5-diphenyl-1H-pyrazol-4-ol is unique due to the presence of both benzyl and phenyl groups, as well as the hydroxyl group at position 4
Propriétés
Numéro CAS |
60627-49-8 |
|---|---|
Formule moléculaire |
C22H18N2O |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
1-benzyl-3,5-diphenylpyrazol-4-ol |
InChI |
InChI=1S/C22H18N2O/c25-22-20(18-12-6-2-7-13-18)23-24(16-17-10-4-1-5-11-17)21(22)19-14-8-3-9-15-19/h1-15,25H,16H2 |
Clé InChI |
SEEBATHKDDMTSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=CC=C3)O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methoxy-6-[3-(pyridin-3-yl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14620752.png)
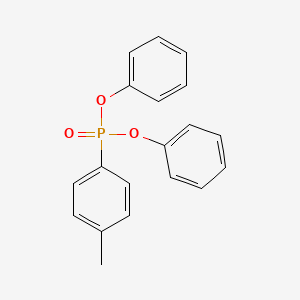
![4-[(2-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14620769.png)
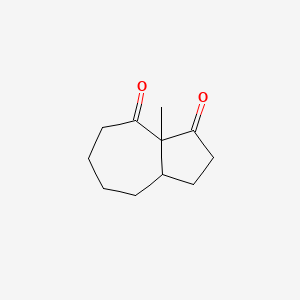
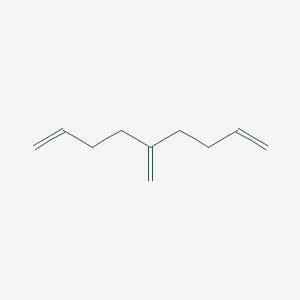

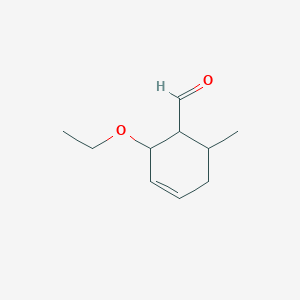
![2-[(Methylsulfanyl)methyl]-1-benzofuran](/img/structure/B14620810.png)
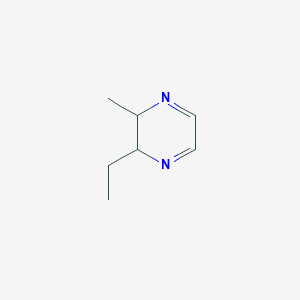
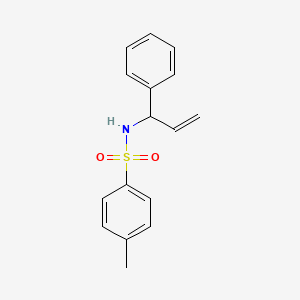

![Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide](/img/structure/B14620846.png)
